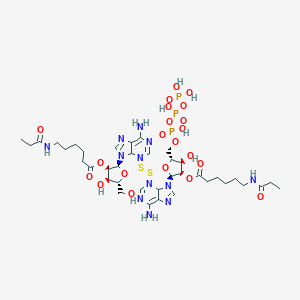
4,4'-Dinitro-2-biphenylamine
Overview
Description
4,4’-Dinitro-2-biphenylamine is a nitrated aromatic amine with the molecular formula C₁₂H₉N₃O₄. It is known for its mutagenic properties, particularly in causing base-pair reversion in the histidine locus of Salmonella typhimurium TA100 . This compound is characterized by its red crystalline form and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Dinitro-2-biphenylamine can be synthesized through the nitration of 2-aminobiphenyl. The reaction involves the introduction of nitro groups into the biphenyl structure under controlled conditions. Typically, a mixture of concentrated nitric acid and sulfuric acid is used as the nitrating agent. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 4,4’-Dinitro-2-biphenylamine follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dinitro-2-biphenylamine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions where the nitro groups are replaced by other substituents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4,4’-Diamino-2-biphenylamine.
Substitution: Various substituted biphenylamines depending on the nucleophile used.
Oxidation: Oxidized biphenyl derivatives.
Scientific Research Applications
4,4’-Dinitro-2-biphenylamine is used in several scientific research applications:
Chemistry: As a precursor in the synthesis of other complex organic molecules.
Biology: In mutagenicity studies to understand the effects of chemical mutagens on genetic material.
Industry: Used in the manufacture of dyes and pigments, as well as in the production of certain polymers.
Mechanism of Action
The mutagenic effects of 4,4’-Dinitro-2-biphenylamine are primarily due to its ability to cause base-pair reversion mutations. This occurs through the interaction of the nitro groups with the DNA, leading to errors during DNA replication. The compound targets the histidine locus in Salmonella typhimurium TA100, causing reversion mutations that can be detected and quantified .
Comparison with Similar Compounds
Similar Compounds
2-Aminobiphenyl: The parent compound from which 4,4’-Dinitro-2-biphenylamine is derived.
4-Nitroaniline: Another nitrated aromatic amine with similar mutagenic properties.
3,5-Dinitroaniline: A compound with two nitro groups in different positions on the aromatic ring.
Uniqueness
4,4’-Dinitro-2-biphenylamine is unique due to the specific positioning of its nitro groups, which significantly influences its chemical reactivity and mutagenic properties. The presence of two nitro groups on the biphenyl structure makes it more reactive in certain chemical reactions compared to its analogs .
Properties
IUPAC Name |
5-nitro-2-(4-nitrophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c13-12-7-10(15(18)19)5-6-11(12)8-1-3-9(4-2-8)14(16)17/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZPYFUNNLIMEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6036839 | |
| Record name | 4,4'-Dinitro-2-biphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6036839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51787-75-8 | |
| Record name | 4,4′-Dinitro[1,1′-biphenyl]-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51787-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dinitro-2-biphenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051787758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51787-75-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Dinitro-2-biphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6036839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-dinitrobiphenyl-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-Dinitro-[1,1'-biphenyl]-2-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/826TE7D4EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the mutagenicity of 4,4'-Dinitro-2-biphenylamine?
A1: this compound has been identified as a directly mutagenic compound in the Ames Salmonella/microsome assay, specifically affecting the TA98 and TA100 strains even without metabolic activation by S9 mix. [, ] This suggests that this compound itself can directly interact with DNA and induce mutations. Further research indicated that the mutagenicity of this compound might be linked to the generation of reactive oxygen species (ROS). []
Q2: Does the structure of this compound play a role in its mutagenicity?
A2: While the exact mechanism remains unclear, research comparing benzidine and its analogs, including this compound, found no clear correlation between physicochemical parameters (oxidation potentials, HOMO-LUMO energy difference, ionization potentials, dipole moment, partition coefficient, basicity) and bacterial mutagenic activity. [] This suggests that the structural features contributing to this compound's mutagenicity may be complex and require further investigation.
Q3: Has this compound been investigated for other applications besides mutagenicity studies?
A3: Yes, this compound serves as a precursor in synthesizing compounds with potential medical applications. For instance, it is used in the preparation of Chrysamine G derivatives, which are being studied for their ability to bind to β-amyloid protein, a key player in Alzheimer's disease. [, ] In this process, the nitro groups of this compound are reduced, and the resulting diamino compound is further modified to create the desired Chrysamine G derivative.
Q4: Are there any known concerns regarding the toxicity of this compound?
A4: Given its mutagenicity in bacterial assays [, ], this compound raises concerns about its potential toxicity and carcinogenicity. Additionally, benzidine, a structurally similar compound, is a known human carcinogen. [] Although specific toxicity data for this compound might be limited, caution is warranted when handling this compound, and appropriate safety measures should be implemented during research and handling.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















